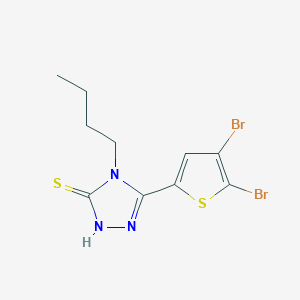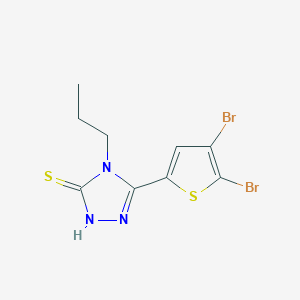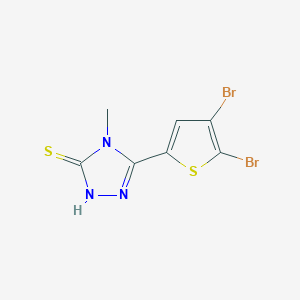![molecular formula C21H20N4O7 B4354745 ETHYL 3-{[3-(4-METHOXYPHENOXY)-5-NITROANILINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE](/img/structure/B4354745.png)
ETHYL 3-{[3-(4-METHOXYPHENOXY)-5-NITROANILINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE
Overview
Description
Ethyl 3-({[3-(4-methoxyphenoxy)-5-nitrophenyl]amino}carbonyl)-1-methyl-1H-pyrazole-5-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrazole ring, a nitrophenyl group, and a methoxyphenoxy group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-{[3-(4-METHOXYPHENOXY)-5-NITROANILINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the nitrophenyl group, and the attachment of the methoxyphenoxy group. Common reagents used in these reactions include ethyl acetoacetate, hydrazine hydrate, and various nitroaromatic compounds. The reaction conditions often involve refluxing in organic solvents such as ethanol or methanol, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-({[3-(4-methoxyphenoxy)-5-nitrophenyl]amino}carbonyl)-1-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas and palladium on carbon are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-({[3-(4-methoxyphenoxy)-5-nitrophenyl]amino}carbonyl)-1-methyl-1H-pyrazole-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 3-{[3-(4-METHOXYPHENOXY)-5-NITROANILINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The pyrazole ring may also play a role in binding to specific receptors or enzymes, modulating their function.
Comparison with Similar Compounds
Ethyl 3-({[3-(4-methoxyphenoxy)-5-nitrophenyl]amino}carbonyl)-1-methyl-1H-pyrazole-5-carboxylate can be compared with similar compounds such as:
Ethyl 3-({[3-(4-methoxyphenoxy)-5-aminophenyl]amino}carbonyl)-1-methyl-1H-pyrazole-5-carboxylate: Similar structure but with an amino group instead of a nitro group.
Ethyl 3-({[3-(4-methoxyphenoxy)-5-chlorophenyl]amino}carbonyl)-1-methyl-1H-pyrazole-5-carboxylate: Similar structure but with a chloro group instead of a nitro group.
These similar compounds highlight the unique properties of ETHYL 3-{[3-(4-METHOXYPHENOXY)-5-NITROANILINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE, particularly its nitrophenyl group, which can significantly influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 5-[[3-(4-methoxyphenoxy)-5-nitrophenyl]carbamoyl]-2-methylpyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O7/c1-4-31-21(27)19-12-18(23-24(19)2)20(26)22-13-9-14(25(28)29)11-17(10-13)32-16-7-5-15(30-3)6-8-16/h5-12H,4H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNKSHELZUCHPIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C)C(=O)NC2=CC(=CC(=C2)OC3=CC=C(C=C3)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-4-PROPYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B4354662.png)
![4-[3-(DIETHYLAMINO)PROPYL]-5-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B4354670.png)



![(Z)-3-(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)-1-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE](/img/structure/B4354696.png)
![4-(2,5-dimethylphenyl)-5-[2-(3-nitro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4354699.png)
![1-(4-BROMO-1H-PYRAZOL-1-YL)-2-{[5-(4-BROMO-2-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-ETHANONE](/img/structure/B4354701.png)
![3-{[2-(4-bromo-1H-pyrazol-1-yl)-2-oxoethyl]thio}-4-ethyl-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole](/img/structure/B4354715.png)
![N-{4-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-1-(difluoromethyl)-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4354727.png)
![2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B4354729.png)
![3-(difluoromethyl)-6-(1-ethyl-4-nitro-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4354759.png)
![1-[4-CYCLOPROPYL-2-(2-METHYLPHENYL)-1,3-THIAZOL-5-YL]-2,2-DIFLUORO-1-ETHANONE](/img/structure/B4354760.png)
![6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4354766.png)
